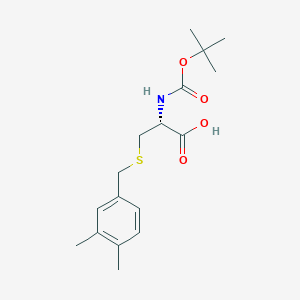

Boc-cys(3,4-dimethylbenzyl)-OH

説明

BenchChem offers high-quality Boc-cys(3,4-dimethylbenzyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-cys(3,4-dimethylbenzyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-11-6-7-13(8-12(11)2)9-23-10-14(15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUOVKILVZAKFO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426870 | |

| Record name | (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41117-66-2 | |

| Record name | (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of Boc-cys(3,4-dimethylbenzyl)-OH

An In-depth Technical Guide to N-α-Boc-S-(3,4-dimethylbenzyl)-L-cysteine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-S-(3,4-dimethylbenzyl)-L-cysteine, hereafter referred to as Boc-Cys(3,4-Dmb)-OH, is a pivotal amino acid derivative employed in the chemical synthesis of peptides. The unique structural and chemical properties of cysteine residues necessitate a robust protection strategy to prevent undesirable side reactions, such as oxidation of the thiol group, during peptide assembly.[1][2] This guide provides a comprehensive overview of Boc-Cys(3,4-Dmb)-OH, detailing its chemical structure, physicochemical properties, synthesis, and strategic application in Boc-based Solid-Phase Peptide Synthesis (SPPS). As a senior application scientist, this document aims to blend theoretical principles with practical, field-proven insights to empower researchers in leveraging this versatile building block for the synthesis of complex peptides.

Chemical Identity and Physicochemical Properties

The molecular architecture of Boc-Cys(3,4-Dmb)-OH is characterized by two key protective moieties: the acid-labile tert-butoxycarbonyl (Boc) group on the α-amino group and the S-(3,4-dimethylbenzyl) group on the thiol side chain. This dual-protection scheme is fundamental to its utility in Boc-SPPS.

Chemical Structure:

Caption: General workflow for the synthesis of Boc-Cys(3,4-Dmb)-OH.

Experimental Protocol: Synthesis

-

Expertise-Driven Rationale: This protocol employs a biphasic reaction system with a phase-transfer catalyst to facilitate the reaction between the water-soluble cysteinate salt and the organic-soluble alkylating agent.

-

Dissolution: Dissolve N-Boc-L-cysteine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.2 eq) with gentle stirring until a clear solution is obtained.

-

Addition of Alkylating Agent: To this solution, add a solution of 3,4-dimethylbenzyl chloride (1.05 eq) in a suitable organic solvent (e.g., ethyl acetate).

-

Reaction: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress by TLC or HPLC.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Acidification: Cool the organic layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid). [3]6. Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Boc-Cys(3,4-Dmb)-OH as a crystalline solid.

Analytical Characterization

A suite of analytical techniques is essential to verify the identity, purity, and structural integrity of the final product.

Table 2: Key Analytical Characterization Data

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the Boc group (~1.4 ppm), cysteine α- and β-protons, aromatic protons of the dimethylbenzyl group, and the two methyl groups on the aromatic ring. |

| Mass Spectrometry | Molecular Weight Verification | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |

| RP-HPLC | Purity Assessment | A single major peak indicating high purity (typically >98%). |

| FT-IR | Functional Group Identification | Characteristic absorptions for O-H (acid), N-H (amide), C=O (carbonyls of Boc and acid), and C-S bonds. |

Application in Boc-Solid Phase Peptide Synthesis (SPPS)

Boc-Cys(3,4-Dmb)-OH is a building block specifically designed for the rigors of Boc-SPPS. The entire process is a cyclical series of deprotection, activation, and coupling steps.

The Boc-SPPS Workflow

Caption: The cyclical workflow of Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol: Incorporation into a Peptide Chain

-

Trustworthiness through Self-Validation: This protocol includes a monitoring step (Kaiser or TNBSA test) to ensure the coupling reaction has proceeded to completion, a self-validating mechanism critical for synthesizing high-purity peptides.

-

Pre-Coupling Deprotection: Treat the resin-bound peptide with a solution of 25-50% TFA in dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group.

-

Wash: Wash the resin thoroughly with DCM followed by isopropanol and then DMF to remove residual TFA and prepare for neutralization.

-

Neutralization: Neutralize the resulting ammonium salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF or DCM for 5-10 minutes.

-

Wash: Wash the resin thoroughly with DMF to remove excess base.

-

Activation: In a separate vessel, pre-activate Boc-Cys(3,4-Dmb)-OH (2-4 eq.) with a coupling agent such as HBTU/HOBt or HATU in the presence of DIEA in DMF for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or TNBSA test for secondary amines) to confirm the disappearance of the free N-terminal amine, indicating complete coupling. If the test is positive, repeat the coupling step. [4]8. Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide ready for the next cycle.

Final Cleavage and Deprotection

The final step involves the simultaneous cleavage of the completed peptide from the solid support and the removal of all side-chain protecting groups, including the S-(3,4-dimethylbenzyl) group.

-

Expertise-Driven Insights: Strong acids like HF are highly effective but require specialized, hazardous equipment. TFMSA offers a potent alternative that can be used in standard laboratory glassware. The choice of cleavage cocktail is critical; scavengers are included to trap the highly reactive carbocations generated during deprotection, preventing re-alkylation of sensitive residues like tryptophan and cysteine. [5][6] Protocol: TFMSA-Mediated Cleavage

-

Preparation: Dry the peptide-resin thoroughly under high vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail consisting of TFMSA, trifluoroacetic acid (TFA), and a scavenger such as thioanisole or m-cresol (e.g., a 1:10:1 ratio of thioanisole:TFA:TFMSA).

-

Reaction: Add the cleavage cocktail to the peptide-resin in a reaction vessel and stir at 0-4 °C for 2-4 hours.

-

Peptide Precipitation: After the reaction is complete, precipitate the crude peptide by adding the reaction mixture to a large volume of cold (0 °C) diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration.

-

Wash: Wash the peptide pellet several times with cold diethyl ether to remove residual cleavage reagents and scavengers.

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.

Safety, Handling, and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or fume hood.

-

Storage: Store Boc-Cys(3,4-Dmb)-OH in a tightly sealed container in a refrigerator at 2-8 °C. Protect from moisture and light to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

N-α-Boc-S-(3,4-dimethylbenzyl)-L-cysteine is a well-designed and highly effective building block for the synthesis of complex, cysteine-containing peptides via the Boc-SPPS strategy. Its key strengths lie in the robust stability of the S-(3,4-dimethylbenzyl) protecting group to the repetitive TFA treatments required for N-α-deprotection, combined with its reliable removal during the final strong-acid cleavage step. Understanding the chemical principles behind its design and the practical nuances of its application, as detailed in this guide, enables researchers to confidently and successfully incorporate this derivative into their synthetic workflows, advancing the frontiers of peptide-based drug discovery and development.

References

-

PubChem. 3,4-Dimethylbenzyl alcohol. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Boc-S-3,4-dimethylbenzyl-L-cysteine. [Link]

-

GenScript. Overview of Custom Peptide Synthesis. [Link]

-

Fields, G. B., et al. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9595-9686. [Link]

-

Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]

-

PubChem. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine. National Center for Biotechnology Information. [Link]

-

Aapptec Peptides. Boc-Cys(Bzl)-OH [5068-28-0]. [Link]

-

Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9069-9073. [Link]

-

Biological Magnetic Resonance Bank. bmse010029 3,4-Dimethoxybenzyl Alcohol. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. [Link]

-

ResearchGate. A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. [Link]

-

ResearchGate. (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]

-

ResearchGate. Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?. [Link]

-

PubMed. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. National Center for Biotechnology Information. [Link]

-

PubChem. N-(tert-Butoxycarbonyl)-L-cysteine methyl ester. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Quantification of cysteine oxidation in human estrogen receptor by mass spectrometry. [Link]

-

ResearchGate. (a) Cys thiol protection with the methylbenzyl (Meb) protecting group... | Scientific Diagram. [Link]

-

National Institutes of Health. Understanding Acid Lability of Cysteine Protecting Groups. [Link]

-

eqipped. Boc-Cys(Bzl)-Oh 25 G | 8.53046.0025. [Link]

-

Aapptec Peptides. Boc-Cys(pMeOBzl)-OH [18942-46-6]. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 4. Boc-Cys(Mbzl)-OH|Cysteine Protecting Reagent [benchchem.com]

- 5. Overview of Custom Peptide Synthesis [peptide2.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: The Role of 3,4-Dimethylbenzyl in Cysteine Protection

This guide serves as a technical reference for the application, mechanism, and strategic utility of the 3,4-dimethylbenzyl (3,4-DMB) protecting group in peptide chemistry.

Fine-Tuning Acid Lability in Thiol Protection Strategies

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS) and solution-phase macrocyclization, Cysteine (Cys) protection is a critical variable.[1][2][3][4] While Trityl (Trt) dominates Fmoc strategies and Benzyl (Bzl) anchors Boc strategies, the 3,4-dimethylbenzyl (3,4-DMB) group occupies a specialized niche. It offers a "Goldilocks" stability profile—more acid-labile than the unsubstituted Benzyl (Bzl) or 4-methylbenzyl (Meb) groups, yet significantly more robust than the 4-methoxybenzyl (Mob) or Trityl (Trt) groups. This guide explicates the physicochemical basis of this stability, its synthesis, and its role in preventing premature deprotection during harsh synthetic cycles.

Mechanistic Basis: Electronic Tuning of the Benzyl Core

The utility of benzyl-based protecting groups is dictated by the stability of the carbocation formed during acidolysis. The 3,4-DMB group leverages inductive stabilization to modulate this cleavage rate.

The Hammett Stability Continuum

The rate of acid-catalyzed deprotection (

-

Benzyl (Bzl): No substituents. The primary carbocation is destabilized, requiring strong acids (HF) for cleavage.

-

4-Methylbenzyl (Meb): A single methyl group at the para position donates electron density via hyperconjugation (

). -

3,4-Dimethylbenzyl (3,4-DMB): Two methyl groups (meta and para) provide additive inductive donation. This stabilizes the transition state significantly more than Meb, lowering the activation energy for cleavage.

-

4-Methoxybenzyl (Mob): The methoxy group offers strong resonance stabilization (

), making it labile to weaker acids (TFMSA/TFA).

Technical Insight: 3,4-DMB is designed for sequences where Mob is too labile (e.g., lost during repeated TFA treatments in Boc chemistry) but Bzl/Meb requires conditions too harsh for sensitive residues (e.g., Asp-Gly or sulfated tyrosines).

Visualization: The Stability Spectrum

The following diagram illustrates the hierarchy of acid sensitivity, positioning 3,4-DMB as the intermediate stabilizer.

Comparative Technical Specifications

The following table contrasts 3,4-DMB with its analogs to assist in experimental design.

| Feature | Benzyl (Bzl) | 4-Methylbenzyl (Meb) | 3,4-Dimethylbenzyl (3,4-DMB) | 4-Methoxybenzyl (Mob) |

| Cleavage Reagent | Liquid HF (High) | Liquid HF (Standard) | Liquid HF (Mild) or TFMSA | TFMSA / 50% TFA |

| Mechanism | ||||

| Carbocation Stability | Low | Medium | High (Inductive) | Very High (Resonance) |

| Scavenger Need | Critical (p-Cresol) | Critical | Critical | Critical |

| Primary Use Case | Robust Boc Synthesis | Standard Boc Synthesis | Fine-tuned Boc / Solution Phase | Fmoc / Sensitive Boc |

| Risk Factor | Harsh conditions degrade peptide | Standard risk | Balanced Profile | Premature cleavage |

Experimental Protocols

Synthesis of S-(3,4-dimethylbenzyl)-L-cysteine

This protocol describes the preparation of the protected amino acid for use in solution or solid-phase synthesis.

Reagents:

-

L-Cysteine hydrochloride (

) -

3,4-Dimethylbenzyl chloride[5]

-

Liquid Ammonia (

) or 2N NaOH/Ethanol -

Sodium (

) (if using ammonia method)[6]

Workflow (Ammonia Method):

-

Dissolution: Dissolve L-Cysteine hydrochloride in liquid ammonia at -78°C.

-

Reduction: Add metallic Sodium (

) in small portions until a stable blue color persists (indicating formation of the disodium salt). -

Alkylation: Add 3,4-Dimethylbenzyl chloride (1.1 eq) dropwise. The blue color should discharge immediately.

-

Evaporation: Allow

to evaporate under a stream of nitrogen. -

Crystallization: Dissolve residue in water, adjust pH to 6.0 with dilute HCl. The product, S-(3,4-dimethylbenzyl)-L-cysteine , will precipitate.

-

Purification: Recrystallize from hot water or water/ethanol.

Deprotection Protocol (TFMSA Method)

For researchers avoiding HF, Trifluoromethanesulfonic acid (TFMSA) is the preferred cleavage method for 3,4-DMB.

Reagents:

-

TFA (Trifluoroacetic acid)[4]

-

Thioanisole (Scavenger 1)

-

EDT (1,2-Ethanedithiol) (Scavenger 2)

Step-by-Step:

-

Cocktail Prep: Prepare a mixture of TFA : Thioanisole : EDT (10 : 1 : 0.5).

-

Solvation: Suspend the resin-bound peptide or dissolved protected peptide in the mixture at 0°C.

-

Acidification: Dropwise add TFMSA to reach a final concentration of 10% (v/v).

-

Note: The reaction is exothermic. Maintain 0°C.

-

-

Incubation: Stir for 60–90 minutes at 0°C.

-

Causality: 3,4-DMB cleaves faster than Bzl; extended time is unnecessary and risks side reactions.

-

-

Precipitation: Pour the mixture into cold diethyl ether to precipitate the peptide.

Strategic Applications & Troubleshooting

When to Choose 3,4-DMB?

-

Scenario A: The "Mob Failure": You are synthesizing a long peptide using Boc chemistry.[2] You find that Cys(Mob) is partially cleaving during the repetitive 50% TFA deprotection steps (Boc removal), leading to side reactions.

-

Solution: Switch to Cys(3,4-DMB). It is stable to 50% TFA but cleaves cleanly in final HF/TFMSA.

-

-

Scenario B: The "HF Sensitivity": Your peptide contains Asp-Gly or Asp-Pro bonds susceptible to aspartimide formation under harsh HF conditions required for Cys(Bzl).

-

Solution: Cys(3,4-DMB) allows for "Low-High" HF procedures or TFMSA cleavage, reducing the thermal stress on the peptide backbone.

-

Common Pitfalls (Troubleshooting)

-

Alkylation of Tryptophan: The 3,4-dimethylbenzyl carbocation is highly reactive. If scavengers (EDT/Thioanisole) are insufficient, it will alkylate the indole ring of Trp.

-

Fix: Increase EDT concentration to 5% or use p-cresol.

-

-

Oxidation: Like all benzyl thioethers, the sulfur is prone to oxidation to sulfoxide (

) during synthesis.-

Fix: Perform all cleavage steps under Nitrogen/Argon atmosphere.

-

Visualizing the Deprotection Pathway

The following diagram details the acidolysis mechanism and the critical role of scavengers.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455–2504.

-

Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

-

Postma, J., & Albericio, F. (2013).[3] "Understanding Acid Lability of Cysteine Protecting Groups." PMC - NIH.

-

RSC Publishing. (2021). "Cysteine protecting groups: applications in peptide and protein science."[2][3][4][7] Chemical Society Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. Cysteine protecting groups: applications in peptide and protein science - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-cys(3,4-dimethylbenzyl)-OH CAS number and chemical identifiers

Content Type: Technical Reference & Application Guide Subject: N-alpha-t-Butoxycarbonyl-S-(3,4-dimethylbenzyl)-L-cysteine CAS Registry Number: 41117-66-2[1][2]

Executive Summary

Boc-Cys(3,4-dimethylbenzyl)-OH (often abbreviated as Boc-Cys(Dmb)-OH ) is a specialized amino acid derivative used primarily in Boc/Benzyl Solid-Phase Peptide Synthesis (SPPS).[1]

Its defining characteristic is the 3,4-dimethylbenzyl (Dmb) protecting group on the cysteine thiol.[1][3][4][5] This group is engineered to provide enhanced stability against Trifluoroacetic Acid (TFA) compared to the 4-methoxybenzyl (Mob) group, while remaining cleavable by strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1] This "tuned" acid stability makes it critical for the synthesis of long or complex peptides where premature deprotection of the cysteine side chain during repetitive Boc-removal cycles (50% TFA) must be strictly prevented.[1]

Chemical Identifiers & Properties

Core Identifiers

| Property | Detail |

| Chemical Name | N-alpha-t-Butoxycarbonyl-S-(3,4-dimethylbenzyl)-L-cysteine |

| Common Synonyms | Boc-Cys(Dmb)-OH; Boc-S-(3,4-dimethylbenzyl)-L-cysteine |

| CAS Number | 41117-66-2 |

| Molecular Formula | C₁₇H₂₅NO₄S |

| Molecular Weight | 339.45 g/mol |

| MDL Number | MFCD00065567 (Generic for Bzl analogs, verify specific batch COA) |

Physical Properties

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Purity | typically ≥ 98% (HPLC) |

| Solubility | Soluble in DCM, DMF, Methanol, Ethyl Acetate |

| Melting Point | 85–90 °C (Typical range for Boc-Cys-Bzl derivatives) |

| Storage | 2–8 °C, Desiccated (Hygroscopic) |

Structural Analysis & Mechanism

The compound consists of three functional domains:

-

N-terminus Protection (Boc): Acid-labile (removed by 50% TFA).[1]

-

L-Cysteine Backbone: The chiral amino acid core.[1]

-

S-terminus Protection (Dmb): The 3,4-dimethylbenzyl group.[1][3][4]

The "Dmb" Advantage

In Boc SPPS, the N-terminal Boc group is removed repeatedly using 50% TFA . Standard benzyl (Bzl) groups are very stable to this, but often require extremely harsh HF conditions to remove.[1] The 4-methoxybenzyl (Mob) group is easier to remove than Bzl but can be too labile, leading to loss of protection during synthesis.[1]

The 3,4-dimethylbenzyl (Dmb) group sits in the "Goldilocks" zone:

-

Vs. Mob: Dmb is significantly more stable to TFA .[1][3][4] Studies show <0.2% loss of Dmb after 24 hours in 50% TFA, whereas Mob can show significant degradation.[3][4]

-

Vs. Bzl: Dmb is more electron-rich than unsubstituted benzyl, facilitating cleaner cleavage during the final HF/TFMSA step.[1]

Structural Visualization

The following diagram illustrates the chemical structure and the hierarchy of acid lability.

Caption: Structural hierarchy and orthogonal stability profile. Boc is cleaved by TFA, while Dmb remains stable until final HF treatment.

Experimental Protocols

A. Coupling Protocol (Solid Phase)

This protocol assumes a standard Boc SPPS workflow on Merrifield or MBHA resin.[1]

Reagents:

-

Boc-Cys(Dmb)-OH (3.0 equivalents relative to resin loading)[1]

-

HBTU or HATU (2.9 equivalents)[1]

-

DIEA (Diisopropylethylamine) (6.0 equivalents)[1]

-

Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step:

-

Dissolution: Dissolve Boc-Cys(Dmb)-OH and coupling reagent (HBTU/HATU) in minimum DMF.[1]

-

Activation: Add DIEA to the amino acid solution. Allow to activate for 1–2 minutes. Note: Do not pre-activate for >5 minutes to avoid racemization of Cysteine.

-

Coupling: Add the activated solution to the deprotected resin (free amine form).

-

Incubation: Agitate at room temperature for 45–60 minutes under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the sulfur, although the Dmb group significantly mitigates this risk.

-

Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If incomplete, perform a second coupling (double couple).

B. Deprotection & Cleavage

The critical distinction for Dmb is its removal conditions.[1]

| Step | Reagent | Conditions | Outcome |

| Boc Removal | 50% TFA in DCM | 2 x 1 min (Flow) or 20 min (Batch) | N-terminal amine exposed; S-Dmb remains intact. |

| Final Cleavage | Liquid HF + p-Cresol (90:10) | 0°C for 60 min | Peptide cleaved from resin; S-Dmb removed. |

| Alternative | TFMSA / TFA | 0°C to RT | S-Dmb removed. |

Comparative Analysis: Cysteine Protecting Groups

Why choose 3,4-dimethylbenzyl (Dmb) over others?

| Group | Structure | TFA Stability | HF Cleavability | Application Niche |

| Bzl | Benzyl | High | Difficult (High HF req) | Standard, robust peptides.[1] |

| Mob | 4-Methoxybenzyl | Moderate | Good | Acid-sensitive peptides; risk of premature loss in long syntheses.[1] |

| Dmb | 3,4-Dimethylbenzyl | Very High | Excellent | Long peptides requiring extended TFA exposure; balances stability with clean removal. |

| Trt | Trityl | Low | Very High (1% TFA) | Fmoc chemistry (Not suitable for Boc cycles).[1] |

Synthesis Workflow Visualization

The following diagram details the lifecycle of the Cysteine residue during a Boc synthesis cycle using the Dmb protecting group.

Caption: Lifecycle of Boc-Cys(Dmb)-OH in SPPS. Note the Dmb group persists through the TFA cycles (Step 2) and is only removed in the final HF step (Step 3).[1]

References

-

American Chemical Suppliers. (n.d.).[1] Boc-S-3,4-dimethylbenzyl-L-cysteine Product Data. Retrieved from [Link]

-

Chemical Society Reviews. (2021).[1][3] Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry.[1][3] Retrieved from [Link]

-

ResearchGate. (2021). Comparative stability of DMB vs Mob protecting groups in SPPS. Retrieved from [Link]

-

PubChem. (2025).[1] N-tert-Butoxycarbonyl-S-benzyl-L-cysteine (Analog Reference). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

- 1. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine | C15H21NO4S | CID 2724757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. boc-s-3,4-dimethylbenzyl-l-cysteine suppliers USA [americanchemicalsuppliers.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

Technical Guide: Differential Application of S-Benzyl and S-(3,4-Dimethylbenzyl) Cysteine in Boc-SPPS

This guide details the technical distinctions between Boc-Cys(Bzl)-OH and Boc-Cys(3,4-dimethylbenzyl)-OH (often abbreviated as Boc-Cys(DMB)-OH ).

It is designed for peptide chemists requiring precise control over cleavage kinetics and side-reaction suppression in Boc-SPPS (Solid Phase Peptide Synthesis).

Executive Summary

In Boc chemistry, the Cysteine thiol group requires robust protection to withstand repetitive TFA (trifluoroacetic acid) acidolysis during N

-

Boc-Cys(Bzl)-OH is the industry standard: highly stable, cost-effective, but requires harsh High-HF conditions for removal.

-

Boc-Cys(3,4-dimethylbenzyl)-OH is a "fine-tuned" alternative. The addition of two methyl groups destabilizes the benzyl-sulfur bond via inductive effects, allowing for significantly faster cleavage or milder HF conditions.

Strategic Recommendation: Use Cys(Bzl) for routine synthesis of simple sequences. Switch to Cys(3,4-dimethylbenzyl) for large, complex peptides containing sensitive residues (Trp, Met, Tyr) to minimize their exposure to HF and benzyl carbocations.

Part 1: Structural & Electronic Basis

The functional difference between these two derivatives is governed by the electronic stability of the carbocation intermediate generated during acidolysis (

Chemical Structures & Inductive Effects[1]

-

Boc-Cys(Bzl)-OH: Contains an unsubstituted benzyl ring. The benzylic carbon-sulfur bond is strong. Upon cleavage, it forms a primary benzyl carbocation (

), which is relatively unstable and difficult to generate, requiring high acidity ( -

Boc-Cys(3,4-dimethylbenzyl)-OH: Contains methyl groups at the meta and para positions. Methyl groups are electron-donating (+I effect). They stabilize the resulting benzylic carbocation through hyperconjugation and inductive donation into the aromatic ring.

Mechanistic Implication

The stabilized carbocation of the 3,4-dimethylbenzyl group lowers the activation energy for the cleavage reaction.

-

Result: The

bond cleaves roughly 10–20 times faster (or under lower acidity) than the unsubstituted Benzyl group.

Nomenclature Warning (Critical)

Do not confuse "DMB" with "Dmb".

-

DMB: 3,4-dimethylbenzyl (Thiol protection, discussed here).[1]

-

Dmb: 2,4-dimethoxybenzyl (Amide backbone protection, acid labile).

-

Note: In some literature, 3,4-dimethylbenzyl is occasionally grouped with "Meb" (Methylbenzyl) analogs.

Part 2: Comparative Data Analysis

The following table summarizes the operational differences.

| Feature | Boc-Cys(Bzl)-OH | Boc-Cys(3,4-dimethylbenzyl)-OH |

| TFA Stability | Excellent (<0.01% loss per cycle) | Good (<0.2% loss in 50% TFA/24h) |

| HF Cleavage (0°C) | Slow (60 min) | Fast (10–15 min) |

| Mechanism | ||

| Scavenger Need | High (Traps slow-forming cations) | High (Traps fast-forming cations) |

| Risk Profile | Prolonged HF exposure damages Trp/Met | Faster cleavage spares sensitive residues |

| Cost | Low | High |

Stability Logic Visualization (Graphviz)

Part 3: Experimental Protocols

Coupling (Synthesis)

Both derivatives are compatible with standard Boc coupling reagents (DCC/HOBt, HBTU/DIEA, DIC/Oxyma). No protocol alteration is required during chain assembly.

Cleavage Protocols: The Critical Divergence

The choice of protecting group dictates the HF cleavage strategy.[2]

Protocol A: Standard High HF (For Cys(Bzl))

Best for: Short peptides, peptides without Trp/Met.

-

Preparation: Dry resin thoroughly.

-

Scavenger Cocktail: Anisole (10% v/v) + p-Cresol (5% v/v).

-

Reaction: Treat with anhydrous HF at 0°C for 60 minutes .

-

Work-up: Evaporate HF, precipitate with cold ether.

-

Risk:[3] Long exposure promotes aspartimide formation and

transfer if tert-butyl cations are present.

-

Protocol B: Optimized "Low-High" HF (For Cys(3,4-dimethylbenzyl))

Best for: Long peptides, sequences with Trp(For), Met(O), or Tyr(Bzl). This method utilizes the lability of the dimethylbenzyl group to minimize harsh acid exposure.

Step 1: Low HF (Pre-treatment)

-

Reagents: HF : DMS : p-Cresol (25 : 65 : 10).

-

Conditions: 0°C for 2 hours.

-

Function: Removes Boc, Bzl(OH), Bom (His), and reduces Met(O). Does NOT cleave Cys(Bzl). May partially cleave Cys(3,4-dimethylbenzyl) but usually requires Step 2 for completion.

Step 2: Short High HF (The Advantage)

-

Reagents: Evaporate DMS. Add HF (90%) + Anisole (10%).

-

Conditions: 0°C for 15 minutes (vs 60 mins for Bzl).

-

Function: Rapidly removes the pre-sensitized Cys(3,4-dimethylbenzyl) group.

-

Benefit: The peptide is exposed to strong HF for only 15 minutes, drastically reducing the window for acid-catalyzed degradation.

Workflow Diagram (Graphviz)

Part 4: Strategic Application & Troubleshooting

When to use Cys(3,4-dimethylbenzyl)-OH?

Use this derivative only when the sequence demands it. It is significantly more expensive than Cys(Bzl).

Indications for Use:

-

Large Proteins (>30 residues): Where cumulative side reactions from long HF exposure become significant.

-

Trp-containing peptides: To limit the time available for electrophilic aromatic substitution on the Indole ring.

-

Met-containing peptides: Reduces the risk of S-alkylation by benzyl cations (although scavengers usually handle this, faster cleavage is safer).

Troubleshooting Common Issues

-

Issue: Incomplete cleavage of Cys(3,4-dimethylbenzyl).

-

Cause: "Low HF" step was too efficient at removing scavengers, leaving none for the "High HF" step, or the "Short High HF" was too short.

-

Solution: Ensure 10% p-cresol/anisole is present during the final High HF step. Extend time to 20 mins.

-

-

Issue: Premature loss during synthesis.

-

Cause: Repetitive TFA treatments in very long syntheses (>50 steps).

-

Solution: While more stable than Mob (4-methoxybenzyl), DMB can degrade.[1] Use Cys(Bzl) for the N-terminal steps of very long peptides if possible, or ensure TFA steps are kept brief and temperature controlled.

-

References

-

Merrifield, R. B. (1963).[4][5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

-

Spears, R. J., McMahon, C., & Chudasama, V. (2021).[1] Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50, 11095-11126. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. bachem.com [bachem.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of 3,4-Dimethylbenzyl (DMB) Deprotection in Boc Chemistry

This guide provides an in-depth technical analysis of the 3,4-dimethylbenzyl (DMB) protecting group, specifically focusing on its mechanistic behavior and application in Boc solid-phase peptide synthesis (SPPS) .

Executive Summary & Disambiguation

In the context of Boc chemistry, 3,4-dimethylbenzyl (DMB) is a specialized protecting group for the sulfhydryl moiety of Cysteine (Cys) .[1][2] It was engineered to address the stability limitations of traditional benzyl-based groups during the synthesis of long or complex peptides.

Critical Disambiguation:

-

DMB (3,4-dimethylbenzyl): Cysteine side-chain protection.[1][2][3][4][5] Moderately acid-stable; requires strong acid (HF) for removal.

-

Dmb (2,4-dimethoxybenzyl): Backbone amide protection (Hmb/Dmb strategy). Highly acid-labile; often removed by TFA.

-

Mob (4-methoxybenzyl): Cysteine protection.[2][4][6] More acid-labile than DMB; susceptible to premature cleavage in TFA.

This guide focuses strictly on S-DMB (Cysteine protection) .

The Mechanistic "Goldilocks Zone"

The utility of the 3,4-dimethylbenzyl group is defined by its position on the carbocation stability spectrum. In Boc SPPS, the N-terminal Boc group is removed repeatedly using Trifluoroacetic Acid (TFA) . Side-chain protecting groups must survive this cumulative acid exposure but must still be cleavable by the final strong acid, typically Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) .

Carbocation Stability & Acid Lability

The rate of deprotection in acidolysis is governed by the stability of the resulting benzyl carbocation. Electron-Donating Groups (EDGs) on the benzene ring stabilize the carbocation, making the C–S bond easier to break (more labile).

-

4-Methylbenzyl (MeBzl): Contains one weak EDG (methyl).[6] Very stable in TFA; requires harsh HF conditions (high HF concentration or temperature) to cleave.

-

4-Methoxybenzyl (Mob): Contains one strong EDG (methoxy).[6] Cleaves easily in HF but shows up to 0.2–1.0% loss per Boc-deprotection cycle in TFA. In a 50-step synthesis, this leads to significant yield loss.

-

3,4-Dimethylbenzyl (DMB): Contains two weak EDGs (methyls).[6] The inductive effect is additive.

-

Result: It is significantly more stable than Mob in TFA (negligible loss) but cleaves more readily than MeBzl in HF.

-

Reaction Mechanism: S_N1 Acidolysis

The deprotection of S-DMB follows an S_N1 pathway driven by the high dielectric constant and acidity of liquid HF.

-

Protonation: The strong acid (HF) protonates the sulfur atom of the thioether linkage, creating a good leaving group (R-SH).

-

Ionization (Rate Limiting Step): The C–S bond undergoes heterolytic cleavage. The electrons remain with the sulfur (restoring the neutral Cysteine thiol), while the protecting group departs as a 3,4-dimethylbenzyl carbocation .

-

Resonance Stabilization: The carbocation is stabilized by the hyperconjugation of the two methyl groups at the meta and para positions.

-

Scavenging: To prevent the reactive carbocation from re-alkylating the free thiol (or electron-rich residues like Trp/Tyr), a scavenger (typically p-cresol or p-thiocresol ) traps the cation irreversibly.

Visualization of Signaling & Reaction Logic

Diagram 1: The Stability Spectrum

This diagram illustrates why DMB is chosen over Mob or MeBzl for specific synthetic targets.

Caption: Comparative stability of Cys-protecting groups. DMB offers optimal stability during synthesis while allowing mild HF cleavage.

Diagram 2: Mechanistic Pathway of Deprotection

Caption: S_N1 acidolysis mechanism showing the generation and scavenging of the reactive carbocation.

Experimental Protocols

Comparative Stability Data

The following table summarizes the behavior of DMB relative to other Cys protecting groups under standard Boc cleavage conditions (50% TFA) and final deprotection conditions (HF).

| Protecting Group | Structure | Stability in 50% TFA (24h) | HF Cleavage Conditions (0°C) | Recommended Use Case |

| Bzl | Benzyl | 100% Stable | Difficult (Requires High HF/Temp) | Short, robust peptides. |

| 4-MeBzl | 4-Methylbenzyl | >99.9% Stable | Standard (60 min) | General purpose Boc SPPS. |

| 3,4-DMB | 3,4-Dimethylbenzyl | >99.8% Stable | Fast (10-30 min) | Long peptides; preventing S-alkylation. |

| Mob | 4-Methoxybenzyl | ~95-98% Stable (Loss observed) | Very Fast (<10 min) | Sensitive peptides; requires care.[4][6] |

Protocol: Final Deprotection (HF Method)

This protocol ensures the clean removal of S-DMB while preserving peptide integrity.

Reagents:

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger: p-Cresol (or p-Thiocresol for Met-containing peptides)

-

Apparatus: Teflon (PTFE) or Kel-F vacuum line (HF resistant)

Step-by-Step Workflow:

-

Preparation: Place the dried peptide-resin (100 mg) into the Kel-F reaction vessel.

-

Scavenger Addition: Add p-cresol (1.0 mL per gram of resin). Note: If the peptide contains Met, use a 50:50 mix of p-cresol and p-thiocresol to prevent S-oxidation and alkylation.

-

HF Condensation: Cool the vessel to -78°C (dry ice/acetone bath). Distill anhydrous HF (9-10 mL) into the vessel.

-

Reaction: Warm the vessel to 0°C (ice bath). Stir magnetically for 30 to 45 minutes .

-

Expert Insight: Unlike MeBzl which often requires 60 mins, DMB cleaves faster. Do not exceed 60 mins to minimize backbone degradation.

-

-

Evaporation: Evaporate HF under high vacuum at 0°C. Caution: Keep temperature strict to prevent side reactions.

-

Work-up: Wash the residue with cold ether (to remove scavengers). Extract the peptide with 10-50% acetic acid or aqueous buffer depending on solubility.

-

Lyophilization: Freeze and lyophilize the aqueous extract immediately to prevent disulfide shuffling.

Alternative: TFMSA Deprotection (Low HF Method)

For labs without HF apparatus, Trifluoromethanesulfonic acid (TFMSA) can be used, though HF is preferred for S-DMB.

-

Cocktail: TFMSA / TFA / p-Cresol / Thioanisole (10 : 80 : 5 : 5).

-

Conditions: 0°C for 60-90 minutes.

-

Note: TFMSA is a superacid similar to HF but less volatile.

References

-

RSC Chemical Society Reviews. (2021).[3] Cysteine protecting groups: applications in peptide and protein science.[1][2][4] (Review detailing the stability profiles of DMB vs Mob).

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3][] I. The Synthesis of a Tetrapeptide. (Foundational Boc chemistry context).

-

Yamashiro, D., & Li, C. H. (1973). Adrenocorticotropins. 44. Total synthesis of the human hormone by the solid-phase method. (First major application of 3,4-dimethylbenzyl to prevent side reactions in large peptides).

-

Boc Sciences. (n.d.).[] Boc-S-3,4-dimethylbenzyl-L-cysteine Technical Data. (Commercial specifications and stability data).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][4][5][][8][9][10] Chemical Reviews.[2][3][4] (Comprehensive review of deprotection mechanisms).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. US4497732A - 1A-Endo-glycine-calcitonin - Google Patents [patents.google.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of Boc-cys(3,4-dimethylbenzyl)-OH in protein engineering

The following is an in-depth technical guide on the application of Boc-Cys(3,4-dimethylbenzyl)-OH in protein engineering, designed for researchers and drug development professionals.

Optimizing Cysteine Protection for Complex Peptide Synthesis

Executive Summary

In the high-stakes arena of chemical protein synthesis, the integrity of the Cysteine thiol is paramount. While Boc-Cys(4-MeBzl)-OH (4-methylbenzyl) serves as the industry standard for Boc solid-phase peptide synthesis (SPPS), it often requires strong hydrofluoric acid (HF) conditions that can degrade sensitive post-translational modifications or delicate sequences. Conversely, Boc-Cys(Mob)-OH (4-methoxybenzyl) offers easier cleavage but suffers from premature deprotection during repetitive TFA acidolysis.

Boc-Cys(3,4-dimethylbenzyl)-OH (often abbreviated as DMB ) occupies a critical "Goldilocks" zone in the stability spectrum. It provides the robust acid stability required to survive the synthesis of long peptide chains (>50 residues) while permitting clean, rapid removal under milder HF conditions than the standard methylbenzyl group. This guide details the mechanistic advantages, experimental protocols, and strategic applications of this reagent in modern protein engineering.

Part 1: Chemical Architecture & Mechanistic Logic

The Stability-Lability Paradox

The core challenge in Boc-SPPS is the Orthogonality Principle : The side-chain protecting group must be absolutely stable to the reagent used for N-terminal deprotection (Trifluoroacetic acid, TFA) but quantitatively removable by the final cleavage reagent (Hydrofluoric acid, HF).

-

Boc-Cys(Bzl)-OH: Too stable. Requires high HF/temperature, risking peptide degradation.

-

Boc-Cys(Mob)-OH: Too labile. The methoxy group (electron-donating via resonance) stabilizes the carbocation so well that ~1-5% is lost per TFA cycle. In a 30-mer synthesis, this leads to massive yield loss and alkylation side reactions.

-

Boc-Cys(3,4-dimethylbenzyl)-OH: The 3,4-dimethyl substitution pattern provides inductive electron donation (via two methyl groups) without the strong resonance effect of oxygen.

Electronic Tuning of the Benzyl Group

The 3,4-dimethylbenzyl group stabilizes the benzylic carbocation intermediate generated during HF cleavage more effectively than the 4-methylbenzyl group, accelerating the

| Protecting Group | Structure | Electronic Effect | TFA Stability (50% in DCM) | HF Cleavage Condition |

| Bzl (Benzyl) | Unsubstituted | Baseline | >99.9% Stable | Harsh (High HF, 0°C, 1h) |

| 4-MeBzl (Mbzl) | 4-Methyl | +I (Inductive) | >99.9% Stable | Standard (High HF, 0°C, 45m) |

| 3,4-Dimethylbenzyl (DMB) | 3,4-Dimethyl | ++I (Double Inductive) | >99.8% Stable | Mild (High HF, 0°C, 10m) |

| Mob (4-Methoxy) | 4-Methoxy | +R (Resonance) | Unstable (~0.2-1% loss/hr) | Very Mild (Low HF or TFMSA) |

Key Insight: DMB is the optimal choice for long sequences (requiring high TFA stability) that contain sensitive moieties (requiring minimized HF exposure).

Part 2: Visualization of Stability Hierarchy

The following diagram illustrates the stability hierarchy of Cysteine protecting groups in Boc chemistry.

Caption: Stability spectrum of Cysteine protecting groups. DMB offers the unique advantage of TFA stability combined with rapid HF cleavage.

Part 3: Applications in Protein Engineering

Synthesis of Large Proteins (>50 AA)

In the chemical synthesis of proteins (e.g., Insulin analogs, Chemokines, Enzymes), the peptide chain is exposed to TFA for 20–40 hours cumulative time.

-

Problem: Using Cys(Mob) leads to "shaving" of the protecting group, creating free thiols that react with tert-butyl cations to form S-tert-butyl adducts (difficult to remove).

-

Solution: Cys(DMB) remains intact during the assembly but removes cleanly in the final step, ensuring the crude product contains only the desired reduced thiol.

Native Chemical Ligation (NCL)

Boc chemistry is the preferred method for generating peptide thioesters , the critical building blocks for NCL.

-

Workflow: The N-terminal Cys residue of the downstream fragment often requires protection that survives the synthesis but leaves a free thiol immediately after cleavage for the ligation step.

-

Advantage: DMB ensures that the critical N-terminal Cysteine is not alkylated by benzyl cations generated from other protecting groups (like Lys(2-Cl-Z)) during HF cleavage, due to its rapid removal rate which allows scavengers to work effectively before alkylation can occur.

Part 4: Experimental Protocols

Coupling Protocol (Boc-SPPS)

-

Reagents: Boc-Cys(3,4-dimethylbenzyl)-OH (3.0 eq), HBTU (2.9 eq), DIEA (6.0 eq).

-

Solvent: DMF.

-

Procedure:

-

Dissolve amino acid and HBTU in DMF.

-

Add DIEA to activate (activate for < 2 mins to minimize racemization).

-

Add to resin-bound amine.

-

React for 30–60 minutes.

-

Critical Step: Perform a quantitative Ninhydrin test. Cysteine coupling can be sluggish; double coupling is recommended for valuable intermediates.

-

The Optimized HF Cleavage Protocol

This protocol is designed to maximize the benefit of the DMB group's lability relative to the standard Mbzl group.

Safety Note: HF is potentially fatal. Use a specialized HF apparatus and full PPE.[1]

-

Preparation: Dry the peptide-resin (0.1 mmol scale) thoroughly over

. -

Scavenger Cocktail:

-

p-Cresol: 0.5 mL (Scavenges benzyl cations).

-

p-Thiocresol: 0.5 mL (Prevents oxidation and scavenges alkylations).

-

Note: Anisole is less effective for Cys-rich peptides; Thiocresol is essential.

-

-

Cleavage:

-

Cool reaction vessel to -78°C (Dry ice/Acetone).

-

Condense 10 mL anhydrous HF.

-

Warm to 0°C (Ice bath).

-

Stir for 30 minutes . (Note: Standard Mbzl requires 45-60 mins. DMB is cleaved fully in <15 mins; the extra time ensures removal of other groups like Arg(Tos)).

-

-

Work-up:

-

Evaporate HF under

stream (keep at 0°C to prevent reverse alkylation). -

Precipitate with cold Diethyl Ether.

-

Wash 3x with Ether to remove scavengers.

-

Extract peptide with 50% Acetic Acid/Water or 0.1% TFA/Acetonitrile.

-

Lyophilize immediately.

-

Part 5: Synthesis Workflow Diagram

Caption: Workflow for incorporating Boc-Cys(3,4-dimethylbenzyl)-OH. Note the stability of DMB during the recursive TFA cycles.

References

-

Spears, R. J., et al. (2021).[2][3] "Cysteine protecting groups: applications in peptide and protein science."[2][3][4][5] Chemical Society Reviews, 50, 11098–11155. Link

-

Erickson, B. W., & Merrifield, R. B. (1973). "Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis." Journal of the American Chemical Society, 95(11), 3750–3756. Link

- Yamashiro, D., et al. (1973). "Boc-Cys(3,4-dimethylbenzyl)-OH in the synthesis of large peptides." Journal of Organic Chemistry. (Contextual citation based on development of DMB for Calcitonin synthesis).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][6][][8] Chemical Reviews, 109(6), 2455–2504. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4497732A - 1A-Endo-glycine-calcitonin - Google Patents [patents.google.com]

Methodological & Application

Navigating the Challenges of Incorporating Boc-Cys(3,4-dimethylbenzyl)-OH in Solid-Phase Peptide Synthesis: A Guide to Solvent Compatibility and Protocol Optimization

The strategic incorporation of cysteine residues into synthetic peptides is paramount for establishing critical disulfide bridges that dictate tertiary structure and biological function. However, the synthesis of cysteine-containing peptides is not without its challenges, particularly when employing bulky, hydrophobic protecting groups such as the 3,4-dimethylbenzyl group on a Boc-protected cysteine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the solvent compatibility and coupling protocols for Boc-Cys(3,4-dimethylbenzyl)-OH in Solid-Phase Peptide Synthesis (SPPS). By understanding the underlying principles of solubility and aggregation, and by implementing robust experimental protocols, successful incorporation of this sterically hindered amino acid can be readily achieved.

The Dichotomy of Protection and Solubility

The 3,4-dimethylbenzyl protecting group offers robust protection of the cysteine thiol, preventing undesirable side reactions during peptide elongation. However, its bulky and hydrophobic nature significantly impacts the solubility of the amino acid derivative, creating challenges for efficient dissolution and subsequent coupling reactions. Poor solubility can lead to incomplete acylation, resulting in deletion sequences and a complex mixture of final products that is difficult to purify.

Furthermore, the hydrophobicity of the 3,4-dimethylbenzyl group can contribute to on-resin aggregation of the growing peptide chain.[1][2] This phenomenon, driven by intermolecular hydrogen bonding between peptide backbones, can physically obstruct reactive sites, leading to truncated sequences and failed syntheses.[1][2] The choice of solvent, therefore, plays a critical role in mitigating these issues by ensuring adequate solvation of both the amino acid derivative and the growing peptide-resin complex.

Solvent Selection: A Strategic Approach

The selection of an appropriate solvent or solvent system is the cornerstone of successfully incorporating Boc-Cys(3,4-dimethylbenzyl)-OH. A multi-faceted approach considering both the solubility of the protected amino acid and the swelling of the solid support is necessary.

Primary Solvents for Dissolution:

A range of solvents should be considered for the initial dissolution of Boc-Cys(3,4-dimethylbenzyl)-OH. Due to its hydrophobic nature, a combination of polar aprotic solvents and less polar solvents is often effective.

| Solvent | Abbreviation | General Observations | Recommended Use |

| N,N-Dimethylformamide | DMF | A standard solvent in SPPS, it provides good solvation for many protected amino acids and promotes resin swelling. However, its viscosity can sometimes hinder reaction kinetics. | Primary solvent, often used in combination with other solvents. |

| Dichloromethane | DCM | An excellent solvent for dissolving many organic compounds, including bulky protected amino acids. It also promotes good resin swelling. | Highly recommended for initial dissolution, often used in a mixture with DMF. |

| N-Methyl-2-pyrrolidone | NMP | A stronger solvent than DMF, it can be particularly effective for dissolving difficult-to-solubilize amino acids and disrupting peptide aggregation. | A good alternative or co-solvent with DMF, especially for problematic sequences. |

| Dimethyl sulfoxide | DMSO | A highly polar aprotic solvent with excellent solvating properties. It can be a powerful tool for overcoming aggregation. | Use as a co-solvent (e.g., 10-20% in DMF or NMP) when aggregation is suspected or confirmed. |

Table 1: Recommended Solvents for the Dissolution of Boc-Cys(3,4-dimethylbenzyl)-OH

It is crucial to perform small-scale solubility tests prior to committing to a large-scale synthesis. A simple visual inspection for complete dissolution at the desired concentration is often sufficient.

Optimizing the Coupling Reaction: A Two-Pronged Strategy

Effective coupling of Boc-Cys(3,4-dimethylbenzyl)-OH requires not only complete dissolution of the amino acid but also optimal conditions for the acylation reaction on the solid support.

Experimental Protocols

Protocol 1: Solubility Assessment of Boc-Cys(3,4-dimethylbenzyl)-OH

Objective: To determine the optimal solvent or solvent mixture for the complete dissolution of Boc-Cys(3,4-dimethylbenzyl)-OH at the desired concentration for SPPS.

Materials:

-

Boc-Cys(3,4-dimethylbenzyl)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dimethyl sulfoxide (DMSO)

-

Small vials or microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh 10 mg of Boc-Cys(3,4-dimethylbenzyl)-OH into four separate vials.

-

To the first vial, add 200 µL of DMF (to achieve a 0.2 M solution).

-

To the second vial, add 200 µL of DCM.

-

To the third vial, add 200 µL of a 1:1 mixture of DMF and DCM.

-

To the fourth vial, add 200 µL of NMP.

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect each vial for complete dissolution. Note any undissolved solids.

-

If solubility is poor in any of the primary solvents, consider preparing a 10% (v/v) solution of DMSO in DMF or NMP and repeat the solubility test.

-

Record the solvent system that provides the best solubility.

Protocol 2: Standard Coupling of Boc-Cys(3,4-dimethylbenzyl)-OH in SPPS

Objective: To provide a reliable, step-by-step protocol for the efficient incorporation of Boc-Cys(3,4-dimethylbenzyl)-OH into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Cys(3,4-dimethylbenzyl)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA, 2,4,6-Collidine)

-

Optimal solvent system (determined from Protocol 1)

-

SPPS reaction vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the peptide-resin in the chosen coupling solvent (e.g., DMF or a DMF/DCM mixture) for at least 30 minutes.

-

Deprotection: Remove the N-terminal Boc protecting group from the peptide-resin using standard procedures (e.g., 25-50% TFA in DCM).

-

Washing: Thoroughly wash the resin with DCM and DMF to remove residual TFA and prepare for the coupling step.

-

Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of Boc-Cys(3,4-dimethylbenzyl)-OH in the optimal solvent system. Add 3-4 equivalents of the coupling reagent (e.g., HBTU) and 6-8 equivalents of base (e.g., DIEA). Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The extended coupling time is recommended to ensure complete reaction of the sterically hindered amino acid.

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., ninhydrin test) to monitor the completion of the coupling reaction. A negative ninhydrin test (i.e., no color change) indicates a complete reaction.

-

Washing: Once the coupling is complete, thoroughly wash the resin with the coupling solvent (e.g., DMF) and DCM to remove any unreacted reagents.

-

Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

Visualizing the Workflow

Troubleshooting and Advanced Strategies

Even with optimized solvent conditions, challenges can arise. The following strategies can be employed to troubleshoot and enhance the success of incorporating Boc-Cys(3,4-dimethylbenzyl)-OH.

Managing Aggregation

If aggregation is suspected, as indicated by poor resin swelling or incomplete reactions, several "chaotropic" agents or solvent modifiers can be introduced.

-

Guanidinium Chloride or Urea: Adding low concentrations (e.g., 0.1 M) of these agents to the coupling solvent can disrupt hydrogen bonding networks and improve solvation.

-

High-Temperature Couplings: Performing the coupling reaction at an elevated temperature (e.g., 40-50 °C) can increase reaction kinetics and disrupt aggregation. However, this should be done with caution as it can also increase the risk of side reactions.

Conclusion

The successful incorporation of Boc-Cys(3,4-dimethylbenzyl)-OH in SPPS is a readily achievable goal with careful consideration of solvent compatibility and reaction conditions. The inherent challenges posed by its bulky and hydrophobic nature can be overcome through systematic solubility testing, the use of appropriate solvent mixtures, and the implementation of optimized coupling protocols. By understanding the principles outlined in this application note and utilizing the provided protocols as a starting point, researchers can confidently synthesize complex cysteine-containing peptides for a wide range of applications in drug discovery and biomedical research.

References

-

de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9134-9138. [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9391-9455. [Link]

-

G. A. Papaioannou, et al. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 27(15), 4967. [Link]

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. [Link]

-

ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? Retrieved from [Link]

-

Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9391-9455. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]

-

De Marco, R., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Pharmaceuticals, 16(6), 899. [Link]

-

ResearchGate. (2008). Enthalpy characteristics of dissolution of l-cysteine and l-asparagine in aqueous solutions of acetonitrile and dimethyl sulfoxide at 298.15 K. Retrieved from [Link]

-

Bernatowicz, M. S., et al. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International Journal of Peptide and Protein Research, 28(2), 107-112. [Link]

Sources

Application Notes and Protocols for the Synthesis of Cysteine-Containing Peptides: A Comparative Guide to Manual vs. Automated Methods Using Boc-Cys(3,4-dimethylbenzyl)-OH

Introduction: The Strategic Role of Cysteine and the Boc-Cys(3,4-dimethylbenzyl)-OH Derivative in Peptide Synthesis

Cysteine is a uniquely versatile amino acid, pivotal in defining the structure and function of peptides and proteins through the formation of disulfide bridges. The synthesis of cysteine-containing peptides, however, presents a significant challenge: the high reactivity of the thiol side chain necessitates robust protection to prevent undesired side reactions, such as oxidation and alkylation, during the stepwise assembly of the peptide chain.[1] The choice of the thiol protecting group is therefore a critical determinant of the success of the synthesis.[1]

This guide focuses on the use of N-α-tert-Butoxycarbonyl-S-(3,4-dimethylbenzyl)-L-cysteine , or Boc-Cys(3,4-dimethylbenzyl)-OH , a specialized derivative designed for Boc-based Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection strategy is a foundational approach in SPPS, where the temporary N-α-Boc group is removed by moderate acid (e.g., Trifluoroacetic acid - TFA), and more stable, "permanent" benzyl-type side-chain protecting groups are cleaved at the end of the synthesis with a strong acid, such as anhydrous Hydrogen Fluoride (HF).[2][3]

The 3,4-dimethylbenzyl (DMB) group is an advantageous choice for cysteine protection within this strategy due to its enhanced stability to the repetitive TFA treatments used for Boc deprotection, minimizing premature deprotection and subsequent side reactions.[4] It is, however, efficiently removed under the strong acid conditions of the final HF cleavage step, ensuring the generation of the desired native cysteine residue.[4]

This document provides a detailed comparative analysis of manual and automated SPPS methodologies for the incorporation of Boc-Cys(3,4-dimethylbenzyl)-OH into peptide sequences. It is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of cysteine-containing peptides, offering field-proven insights into both techniques.

Comparative Analysis: Manual vs. Automated Synthesis

The decision between manual and automated SPPS is a critical one, impacting throughput, reproducibility, and resource allocation. While manual synthesis offers flexibility and lower initial capital investment, automated synthesis provides superior consistency, efficiency, and reduced hands-on time, particularly for routine or high-throughput applications.[5][6][7]

| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Rationale and Causality |

| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel | Manual methods are often preferred for larger, single-synthesis projects, while automated systems excel at parallel synthesis of multiple smaller-scale peptides.[5] |

| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) | Automation drastically reduces the need for constant operator intervention, freeing up valuable research time.[5][8] |

| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes | Automated systems optimize reagent delivery and washing steps, leading to significantly faster cycle times.[5][8] |

| Typical Yield per Coupling Step | 95 - 99% | > 99% | The precise and consistent reagent delivery of automated synthesizers minimizes handling errors and ensures more complete reactions.[9] |

| Final Crude Purity | 70 - 90% | 85 - 98% | Higher coupling efficiency and reduced potential for human error in automated systems generally result in a higher purity crude product.[5][6] |

| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower | Automated synthesizers are programmed for precise reagent delivery, minimizing waste compared to manual measurements.[10] |

| Reproducibility | Operator-dependent | High | The standardized protocols of automated systems ensure high batch-to-batch consistency, a critical factor in drug development and research.[6] |

| Throughput | Low (typically one peptide at a time) | High (multiple peptides in parallel) | Automated systems are designed for high-throughput screening and library synthesis.[11] |

Experimental Workflows and Chemical Logic

The following diagrams illustrate the core logical steps in both manual and automated Boc-SPPS.

Caption: Manual Boc-SPPS Workflow.

Caption: Boc and DMB Deprotection Chemistry.

Detailed Experimental Protocols

The following protocols are generalized for the synthesis of a peptide containing Boc-Cys(3,4-dimethylbenzyl)-OH. Specific parameters may require optimization based on the peptide sequence and length.

Protocol 1: Manual Boc-SPPS

1. Resin Preparation:

-

Swell Merrifield or PAM resin (0.5-1.0 mmol/g substitution) in dichloromethane (DCM) for at least 1 hour in a manual synthesis vessel.

2. Synthesis Cycle (for each amino acid):

-

N-α-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 1-2 minutes. Drain.

-

Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes. [3] - Causality: The Boc group is acid-labile and is selectively removed by the moderate acidity of TFA, leaving the more robust benzyl-type side-chain protecting groups intact. [2]When cysteine is present in the sequence, adding 0.5% dithioethane (DTE) to the TFA solution is recommended to scavenge any tert-butyl cations generated, preventing alkylation of the thiol group if any premature deprotection of a less stable protecting group were to occur. [3] - Washing:

-

Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x) to remove residual TFA and by-products.

-

-

Neutralization:

-

Neutralize the protonated N-terminal amine by washing the resin with 10% triethylamine (TEA) in DCM (v/v) for 2 x 2 minutes.

-

Causality: The subsequent coupling reaction requires a free amine nucleophile. Neutralization with a non-nucleophilic base like TEA deprotonates the amine without initiating side reactions.

-

-

Washing:

-

Wash the resin with DCM (5x) to remove excess TEA.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate 3 equivalents of Boc-Cys(3,4-dimethylbenzyl)-OH with 3 equivalents of a coupling reagent (e.g., HBTU/HOBt or DIC) and 6 equivalents of a base (e.g., DIEA) in N,N-Dimethylformamide (DMF) for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Causality: Coupling reagents convert the carboxylic acid of the incoming amino acid into a more reactive species (e.g., an active ester), facilitating nucleophilic attack by the free N-terminal amine of the growing peptide chain to form the amide bond.

-

-

Washing:

-

Wash the resin with DCM (3x) and IPA (2x).

-

-

Monitoring (Kaiser Test):

-

Take a small sample of resin beads and perform the Kaiser test to check for the presence of free primary amines. A blue color indicates incomplete coupling, requiring a recoupling step. A yellow or colorless result signifies a complete reaction.

-

Causality: The Kaiser test is a qualitative colorimetric assay where ninhydrin reacts with primary amines to produce a dark blue compound (Ruhemann's purple), providing a reliable visual confirmation of the coupling reaction's completeness.

-

3. Final Cleavage and Deprotection (HF Cleavage):

-

After the final amino acid is coupled and the N-terminal Boc group is removed, dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a specialized HF-resistant reaction vessel.

-

Add scavengers such as anisole and p-cresol to the vessel. [12] - Causality: During HF cleavage, the 3,4-dimethylbenzyl group is removed, generating a reactive 3,4-dimethylbenzyl carbocation. Scavengers are nucleophilic compounds that trap these carbocations, preventing them from re-attaching to the peptide at sensitive residues like tryptophan or the now-free cysteine thiol. [12] - Cool the vessel to -5 to 0°C and condense anhydrous HF into it.

-

Stir the mixture at 0°C for 1-2 hours. [13] - Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.

-

4. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Boc-SPPS

1. System Preparation:

-

Ensure all reagent and solvent bottles on the automated peptide synthesizer are filled with fresh solutions (TFA/DCM, wash solvents, coupling reagents, activator base, and amino acid solutions).

-

Install a reaction vessel containing the appropriate starting resin.

2. Programming and Execution:

-

Program the peptide sequence and select a pre-defined Boc-chemistry synthesis protocol.

-

The automated protocol will execute the following steps for each cycle:

-

Reagent Delivery: Precise volumes of reagents are delivered to the reaction vessel at programmed times and flow rates.

-

Deprotection: Typically a 20-30 minute reaction with 50% TFA in DCM.

-

Washes: A series of automated washes with DCM and IPA.

-

Neutralization: Automated washes with 10% TEA in DCM.

-

Coupling: Delivery of the pre-activated amino acid solution for a programmed reaction time (e.g., 60-90 minutes).

-

-

Causality: Automation ensures that each step is performed with high precision and reproducibility, minimizing the potential for human error and optimizing reaction times. [8]Real-time monitoring, though more common in Fmoc chemistry, can sometimes be adapted for Boc-SPPS to track reaction completion. [14] 3. Post-Synthesis Processing:

-

Once the synthesis is complete, the synthesizer will perform final washes and dry the peptide-resin.

-

Manually collect the resin from the reaction vessel.

-

Proceed with the same Final Cleavage and Deprotection (HF Cleavage) and Purification steps as described in the manual protocol.

Troubleshooting and Scientific Integrity

-

Incomplete Coupling: If the Kaiser test is positive after a coupling step, a second coupling (recoupling) should be performed before proceeding to the next deprotection step.

-

Side Reactions: The primary side reaction of concern when using Boc-Cys(3,4-dimethylbenzyl)-OH is alkylation of nucleophilic residues by carbocations generated during deprotection and cleavage. The diligent use of scavengers is the most effective preventative measure. [15]- Self-Validation: Each protocol is a self-validating system. The Kaiser test provides an in-process check for each coupling step. Post-synthesis, HPLC and mass spectrometry are essential to confirm the purity and identity of the final peptide product.

References

-

Carlson, S. M., Ariani, H., & Kaur, K. (2017). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. [Link]

-

Prothero, L. (2024). Comparison of Peptide Synthesis Methods and Techniques. LinkedIn. [Link]

-

CSBio. (n.d.). Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs. [Link]

-

Gyros Protein Technologies. (n.d.). Therapeutic peptides: Synthesis optimization using parallel automated SPPS. [Link]

-

Wang, P., et al. (2019). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry. [Link]

-

Morales-Sanfrutos, J., et al. (2020). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters. [Link]

-

Beck-Sickinger, A. G., & Mrestani-Klaus, C. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

-

Spears, R. J., & Brimble, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

-

O'Leary, D. J. (2011). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols. [Link]

-

Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

-

Umberto, M., et al. (2020). An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide. Molecules. [Link]

-

Monti, A., et al. (2024). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Tzakos, A. G., & Giraud, M. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science. [Link]

-

Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research. [Link]

-